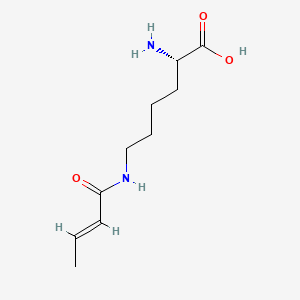

Lysine(crotonyl)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lysine(crotonyl)-OH is a compound that features a crotonyl group attached to the amino acid lysineLysine crotonylation is a relatively recent discovery in the field of protein modifications and has been found to play significant roles in various biological processes, including gene regulation, cell proliferation, and differentiation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lysine(crotonyl)-OH can be synthesized through the enzymatic activity of crotonyltransferases, which transfer a crotonyl group from crotonyl-CoA to the lysine residue. This process is reversible and can be catalyzed by decrotonylases . The reaction typically occurs under physiological conditions, with the presence of crotonyl-CoA as a substrate.

Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely that similar enzymatic processes are employed on a larger scale. The use of recombinant enzymes and optimized reaction conditions can facilitate the efficient production of this compound for research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Types of Reactions: Lysine(crotonyl)-OH primarily undergoes acylation reactions, where the crotonyl group is added or removed from the lysine residue. This modification can influence the charge and structure of the protein, affecting its function and interactions .

Common Reagents and Conditions:

Crotonyl-CoA: The primary donor molecule for the crotonyl group.

Crotonyltransferases: Enzymes that catalyze the addition of the crotonyl group.

Decrotonylases: Enzymes that remove the crotonyl group.

Major Products Formed: The major product of these reactions is the crotonylated lysine residue, which can be part of histone or non-histone proteins. This modification can lead to changes in gene expression and protein function .

Wissenschaftliche Forschungsanwendungen

Lysine(crotonyl)-OH has several important applications in scientific research:

Gene Regulation: Crotonylation of histones is associated with active gene promoters and enhancers, playing a crucial role in gene transcription regulation

Cell Proliferation and Differentiation: This modification is involved in various cellular processes, including cell division and growth

Disease Research: Dysregulation of lysine crotonylation has been linked to several diseases, including cancer, cardiovascular diseases, and neuropsychiatric disorders

Epigenetics: Lysine crotonylation is a key player in the field of epigenetics, providing insights into how gene expression is regulated by chemical modifications of histones

Wirkmechanismus

Lysine(crotonyl)-OH exerts its effects through the modification of lysine residues on proteins, particularly histones. The crotonyl group alters the charge and structure of the lysine residue, affecting the protein’s interaction with DNA and other proteins. This modification can enhance or repress gene transcription by altering chromatin structure and accessibility . The molecular targets include histone proteins and various transcription factors involved in gene regulation .

Vergleich Mit ähnlichen Verbindungen

Lysine(crotonyl)-OH is unique due to its crotonyl group, which imparts distinct structural and functional properties compared to other lysine modifications. Similar compounds include:

Lysine(acetyl)-OH: Involves the addition of an acetyl group, affecting gene expression and protein function

Lysine(methyl)-OH: Involves the addition of a methyl group, influencing chromatin structure and gene regulation

Lysine(succinyl)-OH: Involves the addition of a succinyl group, impacting protein stability and function

This compound stands out due to its unique carbon-carbon double bond, which provides a rigid planar conformation and distinct regulatory mechanisms .

Biologische Aktivität

Lysine(crotonyl)-OH, a derivative of lysine featuring a crotonyl group, is an important compound in the study of post-translational modifications (PTMs) in proteins. This article delves into the biological activity of lysine crotonylation (Kcr), its implications in various physiological processes, and its potential role in disease mechanisms.

Overview of Lysine Crotonylation

Lysine crotonylation is a PTM that occurs when a crotonyl group is added to the ε-amino group of lysine residues in proteins. This modification has been identified in both histone and non-histone proteins and plays significant roles in gene regulation, cellular metabolism, and disease progression. The unique structure of the crotonyl group provides distinct regulatory mechanisms compared to other lysine modifications such as acetylation.

Enzymatic Regulation

Lysine crotonylation is regulated by various enzymes, including:

- P300/CBP : Acetyltransferases that facilitate the addition of crotonyl groups to lysines.

- Histone Deacetylases (HDACs) : These enzymes can remove crotonyl groups, thus regulating Kcr levels within cells .

Non-Enzymatic Pathways

Crotonate can also be generated through metabolic pathways involving short-chain fatty acids, which further influence lysine crotonylation. High levels of crotonate have been shown to inhibit decrotonylation processes, enhancing the stability of Kcr modifications .

Gene Regulation

Lysine crotonylation is crucial for regulating transcriptional activity. It has been observed that Kcr marks are enriched at promoter regions of actively transcribed genes, suggesting a role in enhancing gene expression .

Cellular Processes

Kcr modifications have been linked to various cellular functions:

- Chromatin Remodeling : Crotonylated histones contribute to chromatin accessibility and gene expression.

- Metabolic Regulation : Kcr influences metabolic pathways by modifying key metabolic enzymes .

Cancer

Research indicates that lysine crotonylation plays a pivotal role in tumor biology. For instance, glioblastoma stem cells (GSCs) utilize lysine catabolism to accumulate crotonyl-CoA, which enhances Kcr levels and promotes tumor growth while evading immune responses .

Renal Disease

In chronic renal failure, elevated levels of Kcr have been associated with protective mechanisms against further renal damage. Studies show that increased lysine crotonylation correlates with improved renal function and reduced inflammation .

Study 1: Crotonylome Profiling in Renal Failure

A comprehensive analysis identified 1,109 lysine modification sites in patients with chronic renal failure. The study highlighted that specific crotonylated proteins were significantly enriched in pathways related to platelet function and cell adhesion, suggesting a protective role against kidney injury .

Study 2: Tumor Immunity Reprogramming

In glioblastoma research, it was demonstrated that GSCs reprogram lysine metabolism to enhance Kcr levels via increased expression of the lysine transporter SLC7A2. This modification was shown to facilitate immune evasion by promoting type I interferon signaling pathways .

Data Tables

| Biological Process | Role of Lysine Crotonylation |

|---|---|

| Gene Regulation | Enhances transcription through chromatin remodeling |

| Metabolism | Modulates key metabolic enzymes |

| Immune Response | Facilitates immune evasion in tumors |

| Renal Protection | Correlates with improved renal function |

| Disease Context | Findings |

|---|---|

| Chronic Renal Failure | Increased Kcr associated with reduced inflammation |

| Glioblastoma | Enhanced tumor growth via Kcr-mediated pathways |

Eigenschaften

IUPAC Name |

(2S)-2-amino-6-[[(E)-but-2-enoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h2,5,8H,3-4,6-7,11H2,1H3,(H,12,13)(H,14,15)/b5-2+/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHPCCLNIDDVFG-NCJLJLRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NCCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.